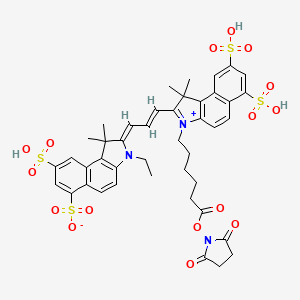![molecular formula C6H8O6 B12393368 (2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(1S)-1,2-dihidroxi(213C)etil]-3,4-dihidroxi-2H-furan-5-ona es un compuesto que despierta un interés significativo en diversos campos científicos debido a su estructura y propiedades únicas. Este compuesto se caracteriza por su anillo de furano con múltiples grupos hidroxilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R)-2-[(1S)-1,2-dihidroxi(213C)etil]-3,4-dihidroxi-2H-furan-5-ona generalmente implica el uso de materiales de partida específicos y condiciones de reacción para garantizar que se logre la estereoquímica y los grupos funcionales correctos. Las rutas sintéticas comunes incluyen el uso de intermediarios protegidos para controlar la reactividad de los grupos hidroxilo y el anillo de furano. Las condiciones de reacción a menudo implican el uso de catalizadores, control de temperatura y solventes específicos para facilitar las transformaciones deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia en el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R)-2-[(1S)-1,2-dihidroxi(213C)etil]-3,4-dihidroxi-2H-furan-5-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El anillo de furano se puede reducir para formar derivados de tetrahidrofurano.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y solventes específicos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir dicetonas, la reducción puede producir derivados de tetrahidrofurano y la sustitución puede dar como resultado varios compuestos de furano funcionalizados.
Aplicaciones Científicas De Investigación
(2R)-2-[(1S)-1,2-dihidroxi(213C)etil]-3,4-dihidroxi-2H-furan-5-ona tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-[(1S)-1,2-dihidroxi(213C)etil]-3,4-dihidroxi-2H-furan-5-ona implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y el anillo de furano le permiten participar en diversas reacciones bioquímicas, potencialmente afectando la actividad enzimática, las vías de transducción de señales y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de furano hidroxilados y moléculas relacionadas con grupos funcionales y estereoquímica similares.
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1 |
Clave InChI |
CIWBSHSKHKDKBQ-GAEYKTCYSA-N |
SMILES isomérico |
[13CH2]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
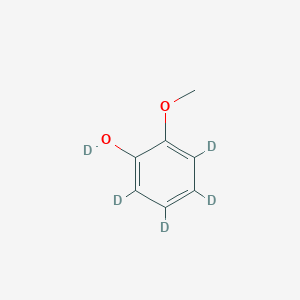
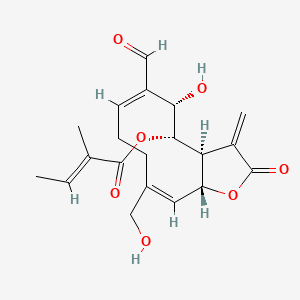
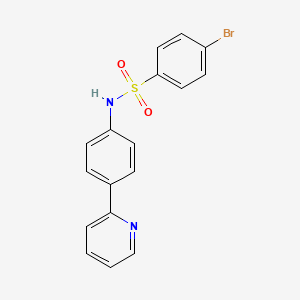

![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
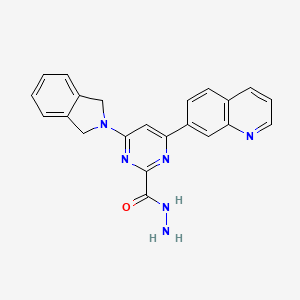

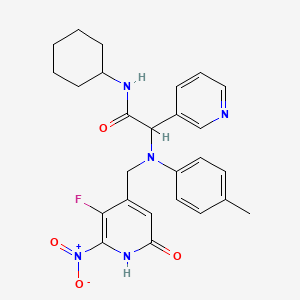
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
